molecular formula C12H15ClN2O3 B2764392 N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide CAS No. 102677-66-7

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide

Cat. No.: B2764392
CAS No.: 102677-66-7
M. Wt: 270.71
InChI Key: OZTHUWPKFACMCT-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide is a chemical compound with the molecular formula C12H15ClN2O3. This compound is known for its unique structure, which includes an acetylamino group, a methoxybenzyl group, and a chloroacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide typically involves the reaction of 5-(acetylamino)-2-methoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Hydrolysis is typically carried out using hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Scientific Research Applications

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with target proteins, while the methoxybenzyl group can interact with hydrophobic pockets. The chloroacetamide group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-chloroacetamide
  • N-[5-(acetylamino)-2-methoxybenzyl]-2-bromoacetamide
  • N-[5-(acetylamino)-2-methoxybenzyl]-2-iodoacetamide

Uniqueness

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(5-acetamido-2-methoxyphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHUWPKFACMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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